Midodrine

概要

説明

ミドドリンは、主に起立性低血圧の治療に使用される薬物です。起立性低血圧は、人が立ち上がったときに血圧が急降下する状態です。 ミドドリンは、プロアマチンやオルバテンなどの様々な商品名で販売されています .

準備方法

合成ルートと反応条件

ミドドリンの合成には、2-アミノ-1-(2,5-ジメトキシフェニル)エタノールとN-保護されたグリシンの反応が、1,1'-カルボニルジイミダゾール (CDI) の存在下で行われます。 アミノ保護基は、脱保護によって除去されます . この方法は効率的で費用対効果が高く、ミドドリン塩酸塩という医薬品的に許容される塩が生成されます .

工業的生産方法

ミドドリンの工業的生産は、通常、上記と同じ合成ルートに従います。 このプロセスには、アミド化反応と脱保護ステップが含まれ、最終生成物の高収率と高純度が確保されます .

化学反応の分析

反応の種類

ミドドリンは、以下を含む様々な化学反応を起こします。

酸化: ミドドリンは酸化されて、活性代謝産物であるデグリミドドリンを生成することができます.

還元: ミドドリンは、その安定した構造のため、還元反応はあまり起こりません。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

生成される主要な生成物

ミドドリンの酸化から生成される主な生成物はデグリミドドリンであり、これはミドドリンの薬理作用の原因となります .

科学研究への応用

ミドドリンは、幅広い科学研究への応用があります。

科学的研究の応用

Orthostatic Hypotension

Midodrine is primarily indicated for the treatment of symptomatic orthostatic hypotension, particularly in patients with autonomic failure. Clinical studies have demonstrated its effectiveness in increasing standing systolic blood pressure and reducing symptoms such as dizziness and syncope.

- Clinical Trials : A notable double-blind, placebo-controlled study involving 97 patients showed that this compound significantly increased standing systolic blood pressure by an average of 22 mm Hg (28%) compared to placebo. Improvements were also observed in symptoms related to orthostatic hypotension, including dizziness and fatigue .

- FDA Approval : this compound received accelerated approval from the United States Food and Drug Administration in 1996 based on its ability to decrease the frequency of blood pressure drops upon standing, although further studies were mandated to confirm its clinical benefits .

Heart Failure Management

Recent research has explored the use of this compound in patients with heart failure, particularly those experiencing hypotension while being treated with guideline-directed medical therapy (GDMT).

- Case Studies : Two case reports highlighted the successful use of this compound in patients with advanced heart failure who struggled to be weaned off intravenous vasopressors. In these cases, this compound allowed for the up-titration of GDMT, leading to improved left ventricular ejection fraction and reduced hospital admissions .

- Cohort Studies : A study involving 160 patients with heart failure and autonomic dysfunction found that this compound administration led to significant improvements in systolic blood pressure and facilitated the initiation of beta-blockers and other heart failure medications in a majority of cases .

Neurogenic Syncope and Autonomic Dysfunction

This compound has been employed in treating neurogenic syncope, a condition characterized by recurrent fainting spells due to autonomic dysfunction.

- Observational Studies : Research has indicated that this compound can effectively manage symptoms associated with neurogenic syncope by enhancing vascular tone and improving blood pressure stability during upright posture .

Use in Special Populations

This compound has shown promise in various special populations, including:

- Pediatric Patients : Early studies indicated that this compound could safely increase blood pressure in children with septic shock, demonstrating its potential utility beyond adult populations .

- Post-Spaceflight Orthostatic Hypotension : NASA studies have investigated this compound as a countermeasure for orthostatic hypotension experienced by astronauts upon return to Earth, showing positive effects on hemodynamic stability post-flight .

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as scalp pruritus, supine hypertension, and urinary urgency. Most adverse events are mild to moderate, occurring in less than 30% of treated patients .

Summary Table of this compound Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Orthostatic Hypotension | Treatment for symptomatic orthostatic hypotension | Increased BP by 22 mm Hg; FDA approval in 1996 |

| Heart Failure | Supportive therapy for patients on GDMT experiencing hypotension | Improved LVEF; reduced hospital admissions |

| Neurogenic Syncope | Management of recurrent fainting due to autonomic dysfunction | Enhanced vascular tone; improved BP stability |

| Special Populations | Use in pediatric patients and astronauts | Effective in septic shock; countermeasure post-spaceflight |

作用機序

ミドドリンはプロドラッグであり、活性型であるデグリミドドリンに代謝されます。 デグリミドドリンは、細動脈および静脈の血管系におけるアルファ1アドレナリン受容体の作動薬として働き、血管緊張の増加と血圧の上昇をもたらします . この機構は、起立性低血圧の影響を相殺し、立ち上がりの際に血圧降下を防ぐのに役立ちます .

類似化合物との比較

類似化合物

フルドロコルチゾン: 起立性低血圧の治療にも使用される別の薬物ですが、ナトリウム貯留の増加と血漿量の増加によって作用します.

ドロキシドパ: ノレピネフリンに変換されるプロドラッグであり、ノレピネフリンも血圧を上昇させますが、異なる機構によって作用します.

ミドドリンの独自性

ミドドリンは、アルファ1アドレナリン受容体への直接作用という点でユニークであり、血圧を迅速かつ効果的に上昇させます。 フルドロコルチゾンとは異なり、ナトリウム貯留には影響を与えず、ドロキシドパとは異なり、別の活性化合物への変換に依存しません .

生物活性

Midodrine is a synthetic prodrug that acts as a peripheral alpha-1 adrenergic agonist, primarily used in the treatment of orthostatic hypotension. Its active metabolite, desglythis compound, is responsible for the pharmacological effects observed in patients. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Pharmacodynamics

This compound is converted in the body to desglythis compound, which selectively stimulates alpha-1 adrenergic receptors located in the vascular smooth muscle. This action leads to:

- Increased Vascular Tone : Activation of alpha-1 receptors results in vasoconstriction, which raises both standing and supine blood pressure.

- Peripheral Resistance : this compound enhances peripheral vascular resistance and increases venous tone, contributing to its hypertensive effects.

- Minimal Central Nervous System Effects : Due to poor penetration across the blood-brain barrier, this compound has negligible effects on central nervous system function and does not stimulate beta-adrenergic receptors .

Effects on Blood Pressure

Clinical studies have demonstrated that this compound effectively increases blood pressure in patients with orthostatic hypotension. For instance:

- A randomized controlled trial showed that a dose of 10 mg this compound increased standing systolic blood pressure by approximately 22 mm Hg (28%) compared to placebo (p < 0.001) and significantly improved symptoms such as dizziness and syncope .

- In another study involving patients with heart failure and symptomatic hypotension, this compound allowed for better titration of guideline-directed medical therapy (GDMT), leading to improved left ventricular ejection fraction (LVEF) and reduced hospital admissions .

Safety Profile

The safety of this compound has been assessed in various studies:

- Adverse Effects : Common side effects include scalp pruritus (13.5%), supine hypertension (8%), and urinary urgency (4%). Serious adverse events are rare but can include respiratory failure and prolonged ICU stays in certain populations .

- Tolerability : In most studies, less than 5% of patients experienced significant side effects, indicating good tolerability overall .

Case Studies

Several case studies highlight the practical application of this compound in clinical settings:

- Heart Failure Patients : A cohort study demonstrated that this compound was well-tolerated in patients with advanced heart failure associated with hypotension. It allowed for increased doses of GDMT without adverse events, resulting in improved clinical outcomes .

- Orthostatic Hypotension : In a double-blind placebo-controlled trial involving 97 patients with autonomic failure, this compound significantly improved standing blood pressure and reduced symptoms related to orthostatic hypotension .

Summary of Research Findings

| Study Type | Population | Dose | Main Findings |

|---|---|---|---|

| Randomized Controlled Trial | Patients with orthostatic hypotension | 10 mg three times daily | Increased standing SBP by 22 mm Hg; improved symptoms (p < 0.001) |

| Cohort Study | Heart failure patients | Average 20.7 mg over 7 weeks | Improved LVEF; reduced hospital admissions |

| Double-Blind Study | Autonomic failure patients | 2.5 - 10 mg three times daily | Significant improvement in BP and symptoms; mild side effects |

特性

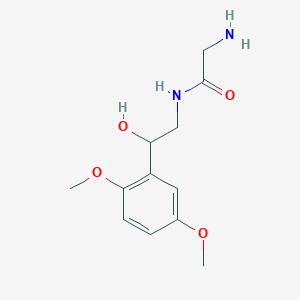

IUPAC Name |

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKSEFOSCHHMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3092-17-9 (mono-hydrochloride) | |

| Record name | Midodrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023321 | |

| Record name | Midodrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 4.45e+00 g/L | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature. Activation of alpha1-adrenergic receptor signaling pathways lead to an increase in the vascular tone and elevation of blood pressure. Desglymidodrine is reported to have negligible effect on the cardiac beta-adrenergic receptors., Midodrine hydrochloride forms an active metabolite, desglymidodrine, that is an alpha1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors. Desglymidodrine diffuses poorly across the blood-brain barrier and is therefore not associated with effects on the central nervous system. | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

42794-76-3, 133163-28-7 | |

| Record name | Midodrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midodrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Midodrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C, 200 - 203 °C | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。